REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[C:5]2[S:10][C:9]([C:11]3[CH:12]=[N:13][C:14](F)=[CH:15][CH:16]=3)=[CH:8][C:6]=2[N:7]=1.[Cl:24][C:25]1[N:26]=[C:27]([N:41]2[CH2:46][CH2:45][O:44][CH2:43][CH2:42]2)[C:28]2[CH:33]=[C:32]([C:34]3[CH:35]=[N:36][C:37](F)=[CH:38][CH:39]=3)[S:31][C:29]=2[N:30]=1.C([N:50](C(C)C)CC)(C)C>CN1CCCC1>[Cl:1][C:2]1[N:3]=[C:4]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[C:5]2[S:10][C:9]([C:11]3[CH:12]=[N:13][C:14]([NH2:26])=[CH:15][CH:16]=3)=[CH:8][C:6]=2[N:7]=1.[Cl:24][C:25]1[N:26]=[C:27]([N:41]2[CH2:46][CH2:45][O:44][CH2:43][CH2:42]2)[C:28]2[CH:33]=[C:32]([C:34]3[CH:35]=[N:36][C:37]([NH2:50])=[CH:38][CH:39]=3)[S:31][C:29]=2[N:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C=C(S2)C=2C=NC(=CC2)F)N2CCOCC2
|
Name
|
2-chloro-6-(6-fluoropyridin-3-yl)-4-morpholinothieno[2,3-d]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)SC(=C2)C=2C=NC(=CC2)F)N2CCOCC2
|
Name
|
secondary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by removal of volatiles under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude mixture is purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)C=C(S2)C=2C=NC(=CC2)N)N2CCOCC2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)SC(=C2)C=2C=NC(=CC2)N)N2CCOCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |